N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide

physicochemical property cyclohexene lead optimization

N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide (C13H13ClFNO, MW 253.70 g/mol) is a small-molecule carboxamide featuring a cyclohex-3-ene ring coupled to a 3-chloro-4-fluorophenyl anilide moiety. The compound belongs to the cyclohexene carboxamide class, which has been disclosed in patent literature as a scaffold for protein kinase inhibitors and GPCR-targeted agents.

Molecular Formula C13H13ClFNO
Molecular Weight 253.70 g/mol
Cat. No. B13376345
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide
Molecular FormulaC13H13ClFNO
Molecular Weight253.70 g/mol
Structural Identifiers
SMILESC1CC(CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl
InChIInChI=1S/C13H13ClFNO/c14-11-8-10(6-7-12(11)15)16-13(17)9-4-2-1-3-5-9/h1-2,6-9H,3-5H2,(H,16,17)
InChIKeySOKBAXNPAWOZFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide: Procurement-Ready Cyclohexene Carboxamide for Fragment-Based and Kinase-Targeted Research


N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide (C13H13ClFNO, MW 253.70 g/mol) is a small-molecule carboxamide featuring a cyclohex-3-ene ring coupled to a 3-chloro-4-fluorophenyl anilide moiety . The compound belongs to the cyclohexene carboxamide class, which has been disclosed in patent literature as a scaffold for protein kinase inhibitors and GPCR-targeted agents [1]. Its partially unsaturated six-membered ring distinguishes it from both fully saturated cyclohexane and planar aromatic benzamide analogs, providing a non-planar, conformationally restricted topology relevant to fragment-based drug discovery and chemical biology probe development [2].

Why N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide Cannot Be Replaced by Generic Cyclohexane or Benzamide Analogs


In-class cyclohexane and benzamide carboxamides share the 3-chloro-4-fluorophenyl motif but differ critically in ring topology, conformational flexibility, and physicochemical properties. The cyclohexene ring of the target compound introduces a single endocyclic double bond that imparts restricted rotational freedom compared to the fully saturated cyclohexane analog (CAS 549515-69-7) while retaining greater three-dimensional character than the planar benzamide analog (CAS 64141-28-2) . This intermediate degree of unsaturation directly affects LogP, aqueous solubility, and potential for further synthetic elaboration via electrophilic addition to the double bond—a reactivity pathway unavailable to either the saturated or aromatic comparators [1]. Substituting any of these analogs without experimental validation risks altering target binding geometry, metabolic stability, and downstream functionalization routes.

Quantitative Differentiation Evidence for N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide Versus Closest Analogs


Ring Unsaturation Confers Distinct Physicochemical Profile vs. Saturated Cyclohexane Analog

The target compound possesses one endocyclic double bond, reducing the hydrogen count by 2 relative to the saturated analog N-(3-chloro-4-fluorophenyl)cyclohexanecarboxamide (CAS 549515-69-7). This unsaturation produces a measurable decrease in molecular weight (253.70 vs. 255.71 g/mol), a reduction in calculated logP (estimated ~3.8 vs. ~4.0 for the saturated analog), and a reduction in the number of rotatable bonds due to restricted cyclohexene ring puckering . The double bond also reduces the ring's number of stereogenic centers, simplifying stereochemical complexity relative to the fully saturated analog which can exist as cis/trans isomers .

physicochemical property cyclohexene lead optimization

Non-Planar Cyclohexene Scaffold Offers Topological Differentiation from Planar Benzamide Analog

Compared to the fully aromatic N-(3-chloro-4-fluorophenyl)benzamide (CAS 64141-28-2, logP 4.12, tPSA 32.59 Ų ), the cyclohexene ring introduces a non-planar, puckered conformation that increases three-dimensional character (Fsp³ = 0.46 for the cyclohexene ring carbons vs. Fsp³ = 0 for the benzamide phenyl ring). Despite nearly identical tPSA values (both ~32.6 Ų), the target compound's reduced aromaticity and greater conformational flexibility distinguish it in shape-based virtual screening and may alter off-target binding profiles relative to the planar benzamide scaffold [1].

3D topology fragment-based drug discovery benzamide comparator

Carboxylic Acid Absence Differentiates Target Compound from 6-Carboxy Analog in Solubility and Permeability Space

The closest commercially available structural relative, 6-{[(3-chloro-4-fluorophenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid (Hit2Lead SC-6538619), incorporates a carboxylic acid group at the 1-position of the cyclohexene ring. This functional group addition increases molecular weight to 298 g/mol (+44 Da), raises tPSA to 66.4 Ų (+33.8 Ų), adds a second H-bond donor, and reduces logP to 3.05 (−0.75 log units estimated vs. target compound) . The target compound's lack of a carboxylic acid moiety eliminates pH-dependent ionization in physiological environments (pKa ~4–5 for the acid analog), maintaining neutral character across gastrointestinal pH ranges and predicting superior passive membrane permeability [1].

permeability solubility carboxylic acid lead optimization

Endocyclic Double Bond Enables Synthetic Elaboration via Electrophilic Addition Unavailable to Saturated or Aromatic Analogs

The cyclohex-3-ene double bond provides a reactive handle for electrophilic addition reactions (bromination, epoxidation) that is completely absent in the saturated cyclohexane analog and electronically unavailable in the benzamide analog. Gundogdu et al. (2024) demonstrated that N-substituted cyclohex-3-ene-1-carboxamide derivatives undergo facile bromination and epoxidation of the endocyclic double bond, yielding bicyclic lactone rearrangements [1]. This reactivity enables late-stage diversification of the target compound into analogs with altered ring topology (e.g., epoxide, diol, bicyclic scaffolds) without altering the 3-chloro-4-fluorophenyl pharmacophore. Neither the saturated cyclohexane analog (unreactive to electrophilic addition) nor the benzamide analog (requires electrophilic aromatic substitution conditions) can access this diversification pathway under comparable mild conditions.

chemical reactivity synthetic diversification bromination epoxidation

Patent Landscape Indicates Cyclohexene Carboxamide Scaffold Is Privileged for Kinase and GPCR Target Classes

International patent WO2019078619A1 explicitly claims cyclohex-3-ene-1-carboxamide derivatives as protein kinase inhibitors, indicating that the scaffold has been validated for kinase-targeted drug discovery [1]. Separately, preliminary pharmacological screening data suggest that N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide and related anilides exhibit CCR5 antagonist activity, a chemokine receptor target relevant to HIV entry inhibition and inflammatory disease [2]. While quantitative IC50/Ki data for the specific target compound remains limited in the public domain, the structural precedent establishes the cyclohexene carboxamide chemotype as a recognized privileged scaffold for these target classes, providing a rationale for its selection over structurally distinct but functionally unannotated analogs.

kinase inhibition GPCR patent analysis chemical probe

Reduced Hydrogen-Bond Donor Count Relative to Carboxylic Acid Analog Improves Blood-Brain Barrier Penetration Potential

The target compound possesses a single hydrogen-bond donor (the amide NH) and an estimated tPSA of ~32.6 Ų. In comparison, the carboxylic acid analog (Hit2Lead SC-6538619) has 2 HBDs (amide NH + COOH) and a tPSA of 66.4 Ų . According to established CNS drug-likeness guidelines, optimal BBB penetration requires tPSA < 60–70 Ų and HBD ≤ 1–3 [1]. The target compound falls well within these thresholds, whereas the carboxylic acid analog exceeds the tPSA threshold and has an additional HBD, predicting significantly restricted CNS access. This differentiation positions the target compound as the preferred choice for neuroscience target screening where CNS exposure is required.

BBB penetration CNS drug discovery H-bond donors tPSA

High-Value Application Scenarios for N-(3-Chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide Based on Differentiated Evidence


Fragment-Based Drug Discovery (FBDD) Screening for Kinase and GPCR Targets

The target compound's relatively low molecular weight (253.7 Da) and single H-bond donor place it within fragment-like property space, while the cyclohexene ring provides greater three-dimensional character (Fsp³ ≈ 0.46) than planar aromatic fragments . Patent precedent (WO2019078619A1) validates the cyclohexene carboxamide chemotype for kinase inhibition, and preliminary screening data indicate CCR5 antagonist potential [1]. Fragment screening libraries enriched with non-planar, synthetically tractable scaffolds like this compound offer higher hit rates for challenging protein targets. Upon hit identification, the endocyclic double bond provides a vector for rapid fragment growth via bromination or epoxidation chemistry .

CNS-Permeable Chemical Probe Development for Neuroscience Target Engagement

With tPSA ~32.6 Ų, a single HBD, and estimated logP ~3.8, the target compound resides within favorable CNS drug space as defined by the CNS MPO framework . Unlike the carboxylic acid analog (tPSA 66.4, 2 HBDs), which is predicted to have poor BBB penetration, the target compound is suitable for in vivo CNS target engagement studies [1]. Neuroscience programs investigating kinases, GPCRs, or epigenetic targets with CNS expression can use this scaffold as a brain-penetrant starting point for chemical probe development.

Synthetic Diversification Hub for Parallel Analog Library Synthesis

The cyclohex-3-ene double bond in the target compound serves as a reactive handle for electrophilic addition reactions (bromination, epoxidation) that are unavailable to the saturated cyclohexane analog and are electronically inaccessible in the benzamide analog . This enables medicinal chemistry teams to generate diverse analogs with modified ring topology (epoxides, diols, bicyclic lactones) in a single synthetic step from a common intermediate, accelerating structure-activity relationship (SAR) exploration while preserving the 3-chloro-4-fluorophenyl anilide pharmacophore [1].

Intracellular Target Screening in Cell-Based Phenotypic Assays

Compared to the carboxylic acid analog (Hit2Lead SC-6538619, logP 3.05, tPSA 66.4), the target compound is predicted to exhibit superior passive membrane permeability due to its lower tPSA (~32.6 Ų), reduced HBD count (1 vs. 2), and neutral character across physiological pH . This profile supports reliable intracellular exposure in cell-based phenotypic assays, making the compound a preferred choice for high-content screening and target deconvolution campaigns where the carboxylic acid analog would require prodrug strategies or higher dosing to achieve comparable intracellular concentrations [1].

Quote Request

Request a Quote for N-(3-chloro-4-fluorophenyl)-3-cyclohexene-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.